Éther éthylique de l’acide octadécatriénoïque 9(Z),11(E),13(E)

Vue d'ensemble

Description

9(Z),11(E),13(E)-Octadecatrienoic Acid ethyl ester (α-ESA) is a conjugated polyunsaturated fatty acid commonly found in plant seed oil. This fatty acid accounts for about 60% of the total fatty acid composition of bitter gourd seed oil and about 70% in tung oil. α-ESA is metabolized and converted to conjugated linoleic acid (9Z,11E-CLA) in rats. It has shown potential as a tumor growth suppressor. In colon cancer Caco-2 cells, α-ESA induced apoptosis through up-regulation of GADD45, p53, and PPARγ. In DLD-1 cells supplemented with α-ESA, apoptosis was induced via lipid peroxidation with an EC50 of 20 µM. It also inhibits DNA polymerases and topoisomerases with IC50s ranging from ~5-20 µM for different isoforms of the enzymes. α-ESA ethyl ester is a neutral, more lipid soluble form of the free acid.

Applications De Recherche Scientifique

- L’acide linoléique conjugué (ALC), y compris l’isomère 9(Z),11(E), a fait l’objet d’études pour ses bienfaits potentiels sur la santé. L’ALC est présent dans les produits laitiers et la viande, et il pourrait jouer un rôle dans la gestion du poids, le fonctionnement du système immunitaire et la réduction de l’inflammation .

Recherche nutritionnelle et en santé

Détection de la falsification dans les huiles d’olive

En résumé, l’éther éthylique de l’acide octadécatriénoïque 9(Z),11(E),13(E) présente diverses applications, allant de la recherche en santé aux cosmétiques et à l’agriculture. Ses propriétés uniques en font un sujet intéressant pour des recherches et des innovations plus approfondies . Si vous avez besoin d’informations plus détaillées sur une application spécifique, n’hésitez pas à nous demander!

Mécanisme D'action

Target of Action

It is a type of conjugated linoleic acid ester , which are known to interact with a variety of cellular receptors and enzymes involved in lipid metabolism and inflammation .

Mode of Action

As a conjugated linoleic acid ester, it may interact with its targets to modulate lipid metabolism and inflammatory responses

Biochemical Pathways

Conjugated linoleic acid esters are known to be involved in lipid metabolism and inflammation, suggesting that they may affect pathways related to these processes .

Pharmacokinetics

As a fat-soluble compound, it is likely to be absorbed in the intestines, distributed in lipid-rich tissues, metabolized in the liver, and excreted in the feces .

Result of Action

As a conjugated linoleic acid ester, it may have effects on lipid metabolism and inflammation .

Action Environment

Factors such as temperature, pH, and the presence of other compounds could potentially affect its stability and activity .

Activité Biologique

9(Z),11(E),13(E)-Octadecatrienoic Acid ethyl ester, commonly referred to as alpha-linolenic acid ethyl ester, is a polyunsaturated fatty acid belonging to the omega-3 family. This compound is derived from plant oils and has garnered attention for its potential health benefits, including anti-inflammatory, cardioprotective, and anticancer properties. This article reviews the biological activity of this compound, supported by various studies and data tables.

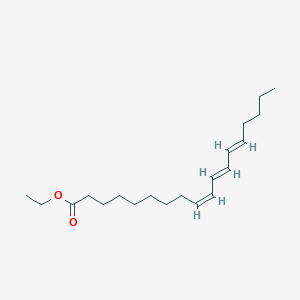

Chemical Structure and Properties

The chemical formula of 9(Z),11(E),13(E)-Octadecatrienoic Acid ethyl ester is C20H34O2, with a molecular weight of 306.48 g/mol. Its structure features three double bonds at positions 9, 11, and 13, making it a highly unsaturated fatty acid.

Anti-inflammatory Effects

Research has demonstrated that 9(Z),11(E),13(E)-Octadecatrienoic Acid ethyl ester exhibits significant anti-inflammatory properties. In a study involving carrageenan-induced paw edema in mice, the compound showed a dose-dependent reduction in inflammation markers, suggesting its potential as an anti-inflammatory agent .

Cardiovascular Benefits

The compound is known for its hypocholesterolemic effects. It has been shown to lower cholesterol levels and improve lipid profiles in various animal models. A study indicated that dietary supplementation with this fatty acid reduced total cholesterol and low-density lipoprotein (LDL) levels while increasing high-density lipoprotein (HDL) levels .

Anticancer Properties

Preliminary studies suggest that 9(Z),11(E),13(E)-Octadecatrienoic Acid ethyl ester may have anticancer effects. It has been observed to inhibit the proliferation of certain cancer cell lines and induce apoptosis in vitro. The mechanism appears to involve the modulation of inflammatory pathways and the induction of oxidative stress in cancer cells .

Other Biological Activities

This compound also exhibits various other biological activities:

- Nematicidal Activity : Effective against nematodes, showing promise in agricultural applications.

- Antimicrobial Properties : Demonstrated antibacterial activity against several pathogens.

- Antioxidant Activity : Exhibits potential in scavenging free radicals, contributing to its overall health benefits .

Table 1: Summary of Biological Activities

Case Studies

- Anti-inflammatory Study : In a controlled experiment using carrageenan-induced edema in rats, administration of varying doses of 9(Z),11(E),13(E)-Octadecatrienoic Acid ethyl ester resulted in a significant reduction in paw swelling compared to controls, indicating its potential therapeutic use in inflammatory conditions .

- Cardiovascular Health : A dietary intervention study showed that subjects consuming higher amounts of omega-3 fatty acids, including this compound, experienced improved cardiovascular health markers over a six-month period. This included significant reductions in triglycerides and LDL cholesterol levels .

- Cancer Cell Line Study : Laboratory tests on breast cancer cell lines revealed that treatment with 9(Z),11(E),13(E)-Octadecatrienoic Acid ethyl ester led to decreased cell viability and increased apoptosis rates. This suggests potential applications in cancer therapy .

Propriétés

IUPAC Name |

ethyl (9Z,11E,13E)-octadeca-9,11,13-trienoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H34O2/c1-3-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20(21)22-4-2/h7-12H,3-6,13-19H2,1-2H3/b8-7+,10-9+,12-11- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YVGCHYVFHLTZIM-CPIUXLSQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC=CC=CC=CCCCCCCCC(=O)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCC/C=C/C=C/C=C\CCCCCCCC(=O)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H34O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

306.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.